5-Bromo-2-(cyclopropylmethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C10H11BrO2 It is a brominated phenol derivative, where a bromine atom is substituted at the 5th position and a cyclopropylmethoxy group is attached to the 2nd position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethoxy)phenol typically involves multiple steps. One common method starts with the protection of the phenolic hydroxyl group of o-methoxyphenol using acetic anhydride under sulfuric acid catalysis. This is followed by bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed using sodium hydrogen carbonate solution to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopropylmethoxy)phenol can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Bromination: Bromine and iron powder are commonly used for bromination reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination yields brominated derivatives, while oxidation can produce quinones.
Scientific Research Applications
5-Bromo-2-(cyclopropylmethoxy)phenol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: Similar structure but lacks the cyclopropylmethoxy group.
2-Bromo-4-methoxyphenol: Another brominated phenol derivative with different substitution patterns.
Uniqueness
5-Bromo-2-(cyclopropylmethoxy)phenol is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C10H11BrO2/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |
InChI Key |
OAVYFIYSIKOERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.